Bis(triphenylphosphine)dicarbonylnickel
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Overview
Description
Bis(triphenylphosphine)dicarbonylnickel: is an organometallic compound with the molecular formula C38H30NiO2P2 . It is a nickel complex that features two triphenylphosphine ligands and two carbonyl ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)dicarbonylnickel can be synthesized by reacting nickel carbonyl with triphenylphosphine. The reaction typically involves the following steps:
Nickel Carbonyl Reaction: One mole of nickel carbonyl reacts with two moles of triphenylphosphine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: The use of nickel carbonyl and triphenylphosphine in controlled environments ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(triphenylphosphine)dicarbonylnickel undergoes various types of reactions, including:
Cyclotrimerization Reactions: It acts as a catalyst in the cyclotrimerization of alkynes to form aromatic compounds.
Cyclooligomerization Reactions: It facilitates the formation of cyclic oligomers from monomeric units.
Common Reagents and Conditions:
Reagents: Common reagents include alkynes, dienes, and other unsaturated compounds.
Major Products: The major products formed from these reactions include aromatic compounds and cyclic oligomers, which are valuable in various industrial applications .
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
Mechanism: The mechanism by which bis(triphenylphosphine)dicarbonylnickel exerts its catalytic effects involves the coordination of the nickel center with the ligands. The triphenylphosphine ligands stabilize the nickel center, while the carbonyl ligands facilitate the activation of substrates for catalytic reactions .
Molecular Targets and Pathways:
Nickel Center: The nickel center acts as the active site for catalytic reactions.
Ligand Coordination: The coordination of ligands to the nickel center enhances its reactivity and selectivity in various chemical transformations.
Comparison with Similar Compounds
- Bis(triphenylphosphine)nickel(II) dichloride
- Tetrakis(triphenylphosphine)nickel(0)
- Bis(1,5-cyclooctadiene)nickel(0)
- Dicarbonylbis(triphenylphosphine)nickel(0)
Uniqueness: Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Its ability to facilitate cyclotrimerization and cyclooligomerization reactions sets it apart from other nickel complexes .
Properties
CAS No. |
13007-90-4 |
---|---|
Molecular Formula |
C38H30NiO2P2 |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
carbon monoxide;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;; |
InChI Key |
SLFKPACCQUVAPG-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
13007-90-4 | |
physical_description |
Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Bis(triphenylphosphine)dicarbonylnickel in organic synthesis?
A1: this compound is primarily used as a catalyst for intramolecular carbonylation reactions. [, ] This means it helps to form a ring structure within an organic molecule by introducing a carbon monoxide (CO) group. This reaction is particularly useful in synthesizing complex natural products with unique biological activities.
Q2: Can you provide specific examples of how this compound has been used in total synthesis?
A2: Certainly. This compound played a crucial role in the first total syntheses of:
- 3-epi-Litsenolide D2 and Lincomolide A: Researchers utilized this compound to facilitate an intramolecular carbonylation reaction, a key step in constructing the core structure of these natural products. [] This work also led to a revision of the previously reported optical rotation for 3-epi-Litsenolide D2.
- 3-epi-Juruenolide C: Again, the catalytic activity of this compound was crucial for the intramolecular carbonylation step in the total synthesis of this compound. [] This reaction contributed significantly to the successful construction of the target molecule's structure.
Q3: What are the structural characteristics of this compound?
A3: this compound has the following structural characteristics:
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, there are alternative synthesis methods. While the provided abstracts do not delve into specific synthetic routes, one study mentions "a new method for the synthesis of this compound." [] This suggests ongoing research to find more efficient and practical ways to prepare this important catalyst.
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